molecular formula C18H15NO7S B1395596 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid CAS No. 1351398-45-2

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

Cat. No. B1395596
M. Wt: 389.4 g/mol
InChI Key: SDTKQELKDKRLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid is a useful research compound. Its molecular formula is C18H15NO7S and its molecular weight is 389.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-4-hydroxy-2-oxo-1H-quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO7S/c1-2-26-11-4-6-12(7-5-11)27(24,25)16-15(20)13-8-3-10(18(22)23)9-14(13)19-17(16)21/h3-9H,2H2,1H3,(H,22,23)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTKQELKDKRLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)O)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401127156
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

CAS RN

1351398-45-2
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351398-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Quinolinecarboxylic acid, 3-[(4-ethoxyphenyl)sulfonyl]-1,2-dihydro-4-hydroxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401127156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Reactant of Route 2
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Reactant of Route 3
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3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Reactant of Route 4
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3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Reactant of Route 5
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Ethoxybenzenesulfonyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid

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